

FAQ: Cross-Resistance of Picoxystrobin with Other Strobilurins

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Compound Focus: Picoxystrobin

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Q1: What is the scientific basis for cross-resistance among strobilurin fungicides?

Strobilurin fungicides, also known as **Quinone outside Inhibitors (QoIs)**, share a common biochemical target. They bind to the **Qo site of cytochrome b** in the mitochondrial complex III, inhibiting cellular respiration and energy (ATP) production [1] [2] [3]. This "site-specific" action means that a single genetic mutation in the pathogen's cytochrome b (*Cytb*) gene can alter the target site, preventing all QoI fungicides from binding effectively. This mechanism leads to **cross-resistance across the entire strobilurin class** [3].

The table below summarizes the core properties of this fungicide group:

| Property | Description |
|--------------------|---|
| Fungicide Group | Quinone outside Inhibitors (QoIs) / Strobilurins [2] [3] |
| Common Members | Azoxystrobin, Picoxystrobin, Pyraclostrobin, Trifloxystrobin, Kresoxim-methyl [1] |
| Biochemical Target | Mitochondrial cytochrome bc1 complex (Complex III) at the quinol oxidation (Qo) site [1] [4] [2] |
| Primary Effect | Inhibition of mitochondrial respiration, leading to a blockade of electron transfer and reduced ATP synthesis [1] [4] [2] |

| Property | Description |
|------------------------------|---|
| Primary Resistance Mechanism | Single-point mutations in the cytochrome b (<i>Cytb</i>) gene (e.g., G143A) [4] [3] |

Q2: Are there documented cases of **picoxystrobin** resistance without common *Cytb* mutations?

Yes, research indicates that resistance can emerge through alternative mechanisms. A 2025 study on *Moniliophthora perniciosa* demonstrated that the fungus could tolerate high concentrations of strobilurins, including **picoxystrobin**, without any mutations in its *Cytb* gene [4]. The resistance was linked to a broader metabolic reprogramming, including:

- **Upregulation of alternative oxidase (AOX):** This enzyme provides a bypass to the blocked standard respiratory pathway [4].
- **Enhanced efflux pumps and detoxification systems:** Genes associated with transporting fungicides out of the cell and neutralizing their toxicity were highly active [4].
- **Activation of catabolic pathways:** The fungus increased the breakdown of fats and amino acids to compensate for energy loss [4].

Furthermore, a 2023 study on *Neopestalotiopsis clavispora* obtained **picoxystrobin**-resistant mutants in the laboratory. Fitness penalty was observed in these mutants, with decreased conidium production and pathogenicity [2].

Q3: What are the standard experimental methods for assessing sensitivity and resistance to strobilurins like **picoxystrobin**?

The following protocols, adapted from recent studies, are standard for determining the sensitivity of fungal pathogens to **picoxystrobin** and for investigating resistance mechanisms [2].

Protocol 1: Determining Sensitivity via Mycelial Growth Inhibition

This method determines the effective concentration that inhibits mycelial growth by 50% (EC₅₀).

- **1. Fungicide Preparation:** Prepare a stock solution of technical-grade **picoxystrobin** (e.g., 98% purity) in a solvent like methanol. Create a series of concentrations (e.g., 0.015625, 0.03125, 0.0625, 0.125, 0.25, 0.5 µg/mL) by diluting the stock in Alkyl Ester Agar (AEA) media. **Include AEA media with solvent only as a negative control.**

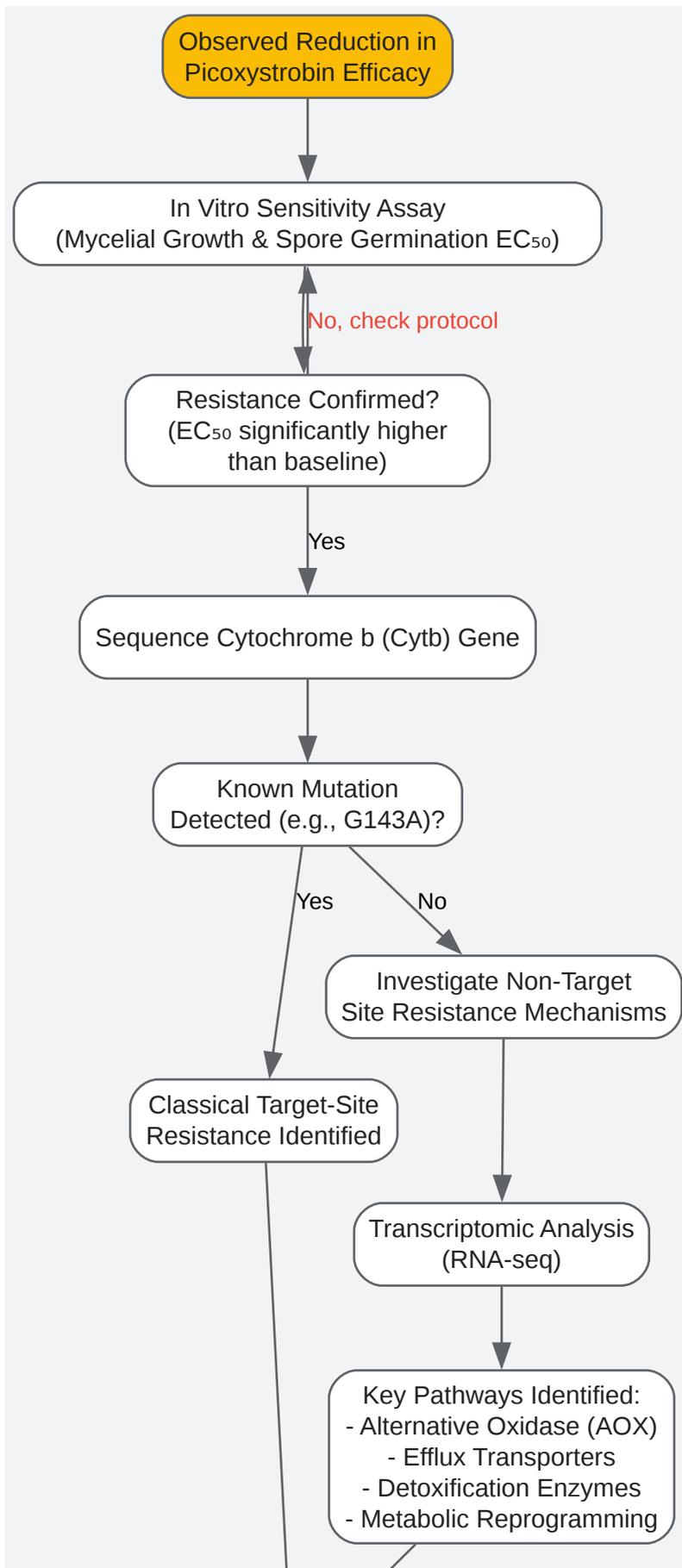
- **2. Suppression of Alternative Pathway:** To isolate the effect of **picoxystrobin**, add **Salicylhydroxamic Acid (SHAM)** at 50 µg/mL to all media, including the control. SHAM inhibits the alternative oxidase pathway, which can mask the fungicide's true effect [2].
- **3. Inoculation and Incubation:** Transfer 4-mm mycelial plugs from the edge of young, active colonies onto the prepared AEA plates. Incubate the plates at the optimal temperature for the pathogen (e.g., 28°C) for a set period (e.g., 7 days).
- **4. Data Collection and Analysis:** Measure the diameter of each colony in two perpendicular directions. Calculate the average growth diameter for each concentration and the control. The EC₅₀ value can be calculated using statistical software that plots inhibition percentage against the log of the fungicide concentration.

Protocol 2: Molecular Analysis of the Cytochrome b (Cytb) Gene

This protocol is used to check for the most common target-site mutations conferring resistance.

- **1. DNA Extraction:** Harvest mycelium from a pure culture grown in liquid media like Yeast Extract Peptone Dextrose (YEPD). Use a commercial plant/fungal DNA extraction kit or a direct PCR kit for rapid results [2].
- **2. PCR Amplification:** Design primers to amplify a region of the *Cytb* gene known to harbor resistance mutations (e.g., codons 143 and 129). Perform a standard PCR reaction.
- **3. Sequencing and Alignment:** Sanger sequence the purified PCR product. Align the obtained DNA and corresponding amino acid sequences with the known sensitive reference sequence from a database to identify any mutations [2].

The logical workflow for investigating resistance integrates these protocols and accounts for both known and alternative mechanisms, which can be visualized as follows:





Comprehensive Resistance
Profile Established

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Troubleshooting Common Experimental Issues

- **Inconsistent EC₅₀ Values:** Ensure **SHAM is included** in all assay media, including the control. The alternative oxidase pathway can allow fungi to grow despite the presence of the fungicide, leading to artificially high and variable EC₅₀ values [2].
- **No Growth in Control Plates:** Verify that the concentration of the solvent (e.g., methanol) used to dissolve **picoxystrobin** is not itself inhibiting fungal growth. Typically, the solvent concentration should be kept below 1% (v/v).
- **Failure to Detect Known Resistance Mutation:** If phenotypic resistance is clear but no common *Cytb* mutation is found, it strongly suggests the presence of **non-target site resistance**. Proceed with transcriptomic (RNA-seq) analysis to identify upregulated genes involved in detoxification and efflux [4].

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